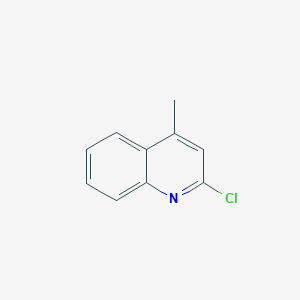

2-Chloro-4-methylquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEIMKNQOIFKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212808 | |

| Record name | 2-Chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-47-9 | |

| Record name | 2-Chloro-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-methylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-methylquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U5ATH9EJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chloro 4 Methylquinoline and Its Derivatives

Established Synthetic Pathways to 2-Chloro-4-methylquinoline

The synthesis of this compound is well-established, typically involving the chlorination of a corresponding quinolinone or hydroxyquinoline precursor. The choice of chlorinating agent and reaction conditions is crucial for achieving high yields and purity.

A common and effective method for preparing this compound involves the treatment of 4-methylquinolin-2(1H)-one (also known as 2-hydroxy-4-methylquinoline) with a potent chlorinating agent such as phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). mdpi.com This reaction effectively replaces the hydroxyl group at the C2-position with a chlorine atom.

Another established procedure is the catalytic reduction of 2-chlorolepidine. orgsyn.org For instance, pure 2-chlorolepidine can be prepared and subsequently used in reactions like catalytic reduction using a palladium on carbon catalyst in glacial acetic acid to yield lepidine (4-methylquinoline). orgsyn.org The synthesis often starts from precursors like 4-hydroxy-8-methylquinolin-2(1H)-one, which upon chlorination with a mixture of phosphoryl chloride and phosphorus pentachloride, yields the corresponding dichloro-derivative, 2,4-dichloro-8-methylquinoline. mdpi.com This highlights a general strategy where quinolinone scaffolds are converted to their chloro-derivatives, which serve as reactive intermediates for further functionalization.

| Precursor | Reagents | Product | Reference |

| 4-Methylquinolin-2(1H)-one | POCl₃ / PCl₅ | This compound | mdpi.com |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃ / PCl₅ | 2,4-Dichloro-8-methylquinoline | mdpi.com |

Synthesis of Complex Architectures Utilizing this compound as a Precursor

The chlorine atom at the C2-position of this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is extensively exploited for the synthesis of a wide array of complex heterocyclic structures. It serves as a key intermediate in the construction of fused ring systems with potential applications in medicinal chemistry and materials science.

This compound is a foundational precursor for building various fused heterocyclic systems. By reacting it with appropriate bifunctional reagents, complex polycyclic aromatic compounds can be assembled efficiently.

The synthesis of dibenzonaphthyridine frameworks can be achieved using 2-chloro-4-methylquinolines as starting materials. One approach involves the reaction of this compound with aminobenzophenones. For example, the reaction with 2-amino-5-chlorobenzophenone (B30270) leads to the formation of 6-chloro-10H-dibenzo[b,g]naphtho[1,2,3-de] orgsyn.orgresearchgate.netnaphthyridine. researchgate.net

An alternative, multi-step synthesis involves an initial reaction between a 4-chloro-2-methylquinoline (B1666326) and an aminoketone to form an anilinoquinoline intermediate. researchgate.net This intermediate can then undergo acid-catalyzed cyclization to yield the final dibenzonaphthyridine product. researchgate.netresearchgate.net For instance, 4-chloro-2-methylquinolines react with p-toluidine (B81030) to afford 2,4'-dimethyl-4-(N-phenylamino)quinolines, which upon reaction with carboxylic acids, yield 7-substituted dibenzonaphthyridines. znaturforsch.com The yield of these reactions can sometimes be poor in a one-pot synthesis, necessitating the alternative two-step method via the anilinoquinoline intermediate for improved yields. researchgate.net

Table 2: Examples of Dibenzonaphthyridine Synthesis

| Quinoline (B57606) Reactant | Amino-Reactant | Product | Reference |

|---|---|---|---|

| This compound | 2-Amino-5-chlorobenzophenone | 6-Chloro-10H-dibenzo[b,g]naphtho[1,2,3-de] orgsyn.orgresearchgate.netnaphthyridine | researchgate.net |

| 4-Chloro-2-methylquinolines | p-Toluidine | 2,4'-Dimethyl-4-(N-phenylamino)quinolines (Intermediate) | znaturforsch.com |

The pyrrolo[3,4-b]quinolinone core is another important heterocyclic system that can be accessed from chloroquinoline derivatives. Although direct synthesis from this compound is not prominently featured, related derivatives like 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one can be synthesized through post-Ugi modification strategies. nih.gov A more general approach involves multicomponent reactions. For instance, a one-pot methodology combining an Ugi-Zhu three-component reaction with a cascade sequence has been developed to synthesize fluorinated-pyrrolo[3,4-b]pyridin-5-ones that incorporate a 4-amino-7-chloroquinoline moiety. mdpi.com This demonstrates the utility of chloroquinolines in complex, multicomponent strategies for building fused pyrrolo-heterocycles.

The synthesis of pyrazoloquinolines from chloroquinoline precursors is a well-documented transformation. The general strategy involves the reaction of a chloroquinoline bearing an adjacent carbonyl group or its equivalent with hydrazine (B178648) or its derivatives. For example, 2-chloro-3-formylquinolines react with hydrazine or methylhydrazine, where the initial attack occurs at the aldehyde group, followed by cyclization to form the pyrazole (B372694) ring, yielding 1H-pyrazolo[3,4-b]quinolines. nih.gov

Similarly, 2-chloro-3-acetylquinolines can be reacted with hydrazine to produce 3,4-disubstituted-1H-pyrazolo[3,4-b]quinolines. nih.gov Another related precursor, ethyl 4-chloroquinoline-3-carboxylate, when refluxed with 2-hydrazinopyrimidine (B184050) in ethanol (B145695), yields 2-(2-pyrimidyl)-pyrazolo[4,3-c]quinolin-3(5H)-one. prepchem.com These examples underscore the versatility of chloroquinolines in accessing the pyrazoloquinoline scaffold.

Table 3: Synthesis of Pyrazoloquinolines from Chloroquinoline Derivatives

| Chloroquinoline Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 2-Chloro-3-formylquinoline | Hydrazine / Methylhydrazine | 1,7-Dimethyl-1H-pyrazolo[3,4-b]quinoline | nih.gov |

| 2-Chloro-3-acetylquinoline | Hydrazine | 3,4-Disubstituted-1H-pyrazolo[3,4-b]quinoline | nih.gov |

Formation of Fused Heterocyclic Systems from this compound

Tetrazoloquinoline Synthesis

The synthesis of tetrazolo[1,5-a]quinolines can be achieved from 2-chloroquinoline (B121035) derivatives through a reaction with an azide (B81097) source. Specifically, the reaction of this compound with sodium azide in a suitable solvent system leads to the formation of 5-methyltetrazolo[1,5-a]quinoline. This transformation proceeds via a nucleophilic aromatic substitution of the chloro group by the azide anion, followed by an intramolecular cyclization. The reaction conditions, such as temperature and solvent, are crucial for optimizing the yield of the desired tetrazoloquinoline product. ekb.egnih.govresearchgate.net

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

| This compound | Sodium azide | Dimethylformamide (DMF) | 50-60°C | 5-Methyltetrazolo[1,5-a]quinoline | Not specified |

Pyranoquinolinone Synthesis

The synthesis of pyranoquinolinone derivatives often commences with the hydrolysis of this compound to 4-methylquinolin-2(1H)-one. This hydrolysis can be achieved under acidic or basic conditions. The resulting quinolinone is a key intermediate for the construction of the pyran ring.

One common strategy involves a Pechmann condensation of a 4-hydroxyquinolin-2(1H)-one with a β-ketoester. Alternatively, a one-pot multicomponent reaction involving 2,4-dihydroxy-1-methylquinoline, an aromatic aldehyde, and malononitrile (B47326) in the presence of a catalytic amount of a base like triethylamine (B128534) in ethanol can be employed to synthesize pyrano[3,2-c]quinoline derivatives. name-reaction.com While this example does not start directly from this compound, the initial conversion of this compound to the corresponding 4-hydroxy-2-quinolone would provide the necessary precursor.

Thiopyranoquinoline Synthesis

A common pathway to thiopyranoquinoline derivatives involves the use of 2-chloroquinoline-3-carbaldehydes as key intermediates. The formyl group at the 3-position is crucial for the subsequent annulation of the thiopyran ring. The synthesis of this compound-3-carbaldehyde can be accomplished through the Vilsmeier-Haack reaction of the corresponding acetanilide. nih.gov

Once the this compound-3-carbaldehyde is obtained, it can be converted to the corresponding 2-mercapto derivative by reaction with a sulfur source like sodium sulfide. The resulting 2-mercapto-4-methylquinoline-3-carbaldehyde can then undergo a Michael addition with an active methylene (B1212753) compound, followed by an intramolecular cyclization and dehydration to afford the thiopyrano[2,3-b]quinoline skeleton.

Pyrimidoekb.egnih.govnaphthyridine and Chromenoquinolinyl-pyrimidine Synthesis

The synthesis of complex fused systems such as pyrimido ekb.egnih.govnaphthyridines from this compound is not extensively documented and represents a significant synthetic challenge. However, the construction of the pyrimido[4,5-b]quinoline core is well-established and can serve as a basis for further elaboration. The reaction of 2-chloro-3-formylquinolines with amidines, urea, or thiourea (B124793) provides a direct route to pyrimido[4,5-b]quinolines. nih.gov

For the synthesis of chromenoquinolinyl-pyrimidine derivatives, a possible strategy involves the initial preparation of a functionalized chromene which can then be fused to a quinoline-pyrimidine scaffold. For instance, the synthesis of chromeno[2,3-d]pyrimidine derivatives has been reported from 2-amino-4H-chromene-3-carbonitriles. ajol.infoekb.eg A synthetic connection from this compound would require the introduction of appropriate functional groups to facilitate the formation of the chromene and pyrimidine (B1678525) rings.

Pyrazolopyrano-quinolinyl-pyrimidine Synthesis

The synthesis of a multi-fused system like pyrazolopyrano-quinolinyl-pyrimidine from this compound is a multi-step process. A plausible approach involves the initial construction of a pyrazolo[3,4-b]quinoline core. This can be achieved by reacting 2-chloro-3-formylquinolines with hydrazines. ijartet.com The resulting pyrazoloquinoline can then be further functionalized to enable the annulation of the pyran and pyrimidine rings. The specific reagents and reaction conditions would depend on the desired substitution pattern of the final heterocyclic system.

Oxazepinoquinoline Synthesis

Synthesis of Anilinoquinolines from this compound

The synthesis of anilinoquinolines from this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom in the heterocycle.

The reaction involves heating this compound with a substituted or unsubstituted aniline (B41778) in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of solvent and base, as well as the reaction temperature, can influence the reaction rate and yield. mdpi.comnih.gov

| Reactant | Nucleophile | Solvent | Base | Product | Yield |

| 2-Chloro-6-methylquinoline | Aniline | Absolute Ethanol | Triethylamine (TEA) | N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline | Not specified |

| 2-Chloroquinoxaline | Anilines | Ethanol | - | 2-Anilinoquinoxalines | Not specified |

This reaction is a versatile method for introducing a variety of aniline moieties at the 2-position of the quinoline ring, allowing for the synthesis of a diverse library of anilinoquinoline derivatives for further biological evaluation or as intermediates in more complex syntheses.

Formation of Organoselenium Quinoline Derivatives from this compound

The synthesis of organoselenium compounds has garnered significant interest due to their potential applications in medicinal chemistry, particularly as anticancer agents. A facile and environmentally friendly one-pot synthesis of 2-seleno-4-methylquinoline has been developed starting from this compound. mdpi.com This method involves the reaction of this compound with sodium hydrogen selenide (B1212193) (NaHSe).

The reaction is typically carried out by refluxing a mixture of this compound and NaHSe in ethanol. mdpi.com The completion of the reaction can be monitored using thin-layer chromatography (TLC). The resulting product, 2-seleno-4-methylquinoline, is obtained as a yellow solid in good yield. mdpi.com This synthetic approach is notable for its simplicity and efficiency.

Detailed reaction conditions and characterization of the product are summarized in the table below.

| Reactants | Reagents | Solvent | Reaction Conditions | Product | Yield |

| This compound | NaHSe | Ethanol | Reflux, 80-90 °C, 1 h | 2-Seleno-4-methylquinoline | 80% |

Characterization data for 2-Seleno-4-methylquinoline: mdpi.com

Generation of 2-Alkylamino-4-methylquinoline-6-phenylsulfamides

A series of novel 2-alkylamino-4-methylquinoline-6-phenylsulfamides have been synthesized from this compound-6-phenylsulfamides. This synthesis is achieved through the reaction of the chloroquinoline precursor with various aliphatic amines. zsmu.edu.ua The use of microwave irradiation has been shown to be an effective method for this transformation. zsmu.edu.ua

The reaction involves the nucleophilic substitution of the chlorine atom at the 2-position of the quinoline ring by the alkylamino group. The physical and chemical properties of the resulting compounds have been thoroughly studied. zsmu.edu.ua

Synthesis of Other Substituted Quinoline Derivatives from this compound

This compound serves as a versatile starting material for the synthesis of a wide array of substituted quinoline derivatives. The reactivity of the chlorine atom at the 2-position allows for its displacement by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, 2-chloro-3-formylquinolines, which can be derived from related precursors, are valuable intermediates. They can be used to synthesize isoxazole (B147169) derivatives through click chemistry, specifically the regioselective copper(I)-catalyzed cycloaddition with phenylacetylene. researchgate.net

Furthermore, the Vilsmeier-Haack reaction on 4-hydroxyquinaldines can lead to the formation of 4-chloro-3-formyl-2-(vinyl-1-ol)-quinolines, which are rare and synthetically useful intermediates. researchgate.net

The following table summarizes some of the transformations starting from 2-chloroquinoline derivatives.

| Starting Material | Reagents/Reaction Type | Product Type |

| 2-Chloro-3-formylquinoline derivatives | Phenylacetylene, Copper(I) catalyst (Click Chemistry) | 3-(2-Chloroquinolin-3-yl)-5-phenylisoxazoles |

| Acetanilides | Vilsmeier formylating agent (DMF, POCl₃) | 2-Chloro-3-formylquinolines |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | 1-(2-Chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimines (Schiff bases) |

| 2-Chloroquinoline | Morpholine | 2-Morpholinoquinoline |

Green Chemistry Approaches in this compound Synthesis and Derivatization

Green chemistry principles are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. nih.gov These approaches focus on the use of less hazardous reagents, alternative energy sources, and solvent-free conditions. researchgate.netnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. researchgate.netanton-paar.com These advantages include dramatically reduced reaction times, increased product yields, and often, the ability to perform reactions under solvent-free conditions. researchgate.netasianpubs.org

In the context of this compound chemistry, microwave irradiation has been successfully employed for the synthesis of its derivatives. For example, the reaction of this compound-6-phenylsulfamides with aliphatic amines to generate 2-alkylamino-4-methylquinoline-6-phenylsulfamides is facilitated by microwave conditions. zsmu.edu.ua

The application of microwaves can also be extended to the synthesis of the quinoline core itself. For instance, a rapid, one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorus oxychloride has been reported. asianpubs.org This method avoids the use of traditional, lengthy heating procedures.

The benefits of microwave-assisted synthesis in quinoline chemistry are highlighted in the following table.

| Reaction Type | Conventional Method Drawbacks | Microwave-Assisted Advantages |

| Synthesis of 2-alkylamino-4-methylquinoline-6-phenylsulfamides | Longer reaction times | Rapid synthesis |

| Synthesis of 2,4-dichloroquinolines | Lengthy procedures, potential for side products | Fast, one-pot synthesis with high yields |

| General synthesis of quinoline derivatives | Use of hazardous solvents, long reaction times, lower yields | Solvent-free conditions, reduced reaction times, higher yields |

Reactivity and Reaction Mechanisms of 2 Chloro 4 Methylquinoline

Nucleophilic Substitution Reactions at the 2-Position of 2-Chloro-4-methylquinoline

The chlorine atom at the 2-position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Compared to the 4-position, the 2-position in chloroquinolines exhibits higher reactivity towards certain nucleophiles, such as methoxide ions. researchgate.net

This reaction pathway is exploited for the synthesis of a variety of 2-substituted quinoline derivatives. For instance, this compound readily reacts with amine-containing nucleophiles. The reaction with o-, m-, and p-aminophenols or the corresponding phenylenediamines leads to the formation of 2-(hydroxyphenylamino)-4-methylquinolines and 2-(aminophenylamino)-4-methylquinolines, respectively. chemsynthesis.com These reactions typically proceed by heating the reactants, often in a suitable solvent, to displace the chloride ion.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| o-Aminophenol | 2-(2-Hydroxyphenylamino)-4-methylquinoline | Heating |

| m-Phenylenediamine | 2-(3-Aminophenylamino)-4-methylquinoline | Heating |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution on the quinoline ring system is significantly influenced by the presence of the nitrogen atom. The nitrogen atom's electron-withdrawing nature deactivates the pyridine (B92270) ring towards electrophilic attack. stackexchange.com Furthermore, under the strongly acidic conditions often required for these reactions (e.g., nitration or sulfonation), the nitrogen atom becomes protonated. masterorganicchemistry.com This forms a positively charged quinolinium ion, which further deactivates the heterocyclic ring to a great extent. stackexchange.com

Consequently, electrophilic substitution occurs preferentially on the more electron-rich carbocyclic (benzene) ring. masterorganicchemistry.com In the parent quinoline molecule, electrophilic attack typically yields a mixture of 5- and 8-substituted products. masterorganicchemistry.com The precise regioselectivity in a substituted quinoline like this compound is a result of the combined electronic effects of the existing substituents and the inherent reactivity of the quinoline nucleus.

Nitration of this compound

The nitration of this compound is a classic example of an electrophilic aromatic substitution reaction. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. mdpi.com

Following the general principles of electrophilic substitution on quinolines, the reaction occurs on the benzene (B151609) ring. For this compound, the substitution has been shown to occur at the 6-position, yielding 2-chloro-4-methyl-6-nitroquinoline. chemsynthesis.com This outcome indicates that the directing effects of the fused ring system and the existing chloro and methyl groups favor electrophilic attack at this position over the 5- or 8-positions.

Reaction Scheme: Nitration of this compound

This compound + HNO₃/H₂SO₄ → 2-Chloro-4-methyl-6-nitroquinoline

Coupling Reactions Involving this compound

The carbon-chlorine bond at the 2-position of this compound provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the synthesis of more complex molecular architectures. The chloro group at the azomethine carbon (C-2) is particularly susceptible to oxidative addition with Pd(0) catalysts, a key step in many cross-coupling cycles. chemicalbook.com This reactivity enables reactions like the Suzuki, Heck, and Sonogashira couplings.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. researchgate.net this compound can serve as the organic halide partner in this reaction.

The reaction involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. chemicalbook.com The chloro group at the 2-position of quinolines is known to be more reactive in these couplings than a chloro group at the 4-position. chemicalbook.com A variety of arylboronic acids can be used, allowing for the synthesis of a diverse range of 2-aryl-4-methylquinolines.

Table 2: Representative Suzuki Coupling Reaction of a Chloroquinoline

| Chloroquinoline Reactant | Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 2-Alkynyl-4-chloroquinoline | Phenylboronic acid | (PPh₃)₂PdCl₂ | Cs₂CO₃ | Dioxane–water | 2-Alkynyl-4-phenylquinoline |

| 2-Alkynyl-4-chloroquinoline | 3-Methoxyphenylboronic acid | (PPh₃)₂PdCl₂ | Cs₂CO₃ | Dioxane–water | 2-Alkynyl-4-(3-methoxyphenyl)quinoline |

Note: Data is representative of Suzuki couplings on the quinoline core, illustrating typical conditions. chemicalbook.com

Reduction Reactions of this compound

The reduction of this compound can proceed via two main pathways: reduction of the heterocyclic ring system or reductive cleavage of the carbon-chlorine bond (hydrodechlorination).

Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or iridium complexes under a hydrogen atmosphere, typically reduces the pyridine portion of the quinoline ring to yield 2-chloro-4-methyl-1,2,3,4-tetrahydroquinoline. acs.orgguidechem.com

Alternatively, reduction with dissolving metals, such as tin (Sn) in hydrochloric acid (HCl), primarily results in hydrodechlorination. acs.org This reaction cleaves the C-Cl bond, replacing the chlorine atom with a hydrogen atom to yield 4-methylquinoline (B147181) (lepidine) as the major product. acs.org However, this method can also produce a mixture of other products, including dimeric species like 2,2'-bis-(4-methyl-1H-1,2-dihydro-quinolyl) and other complex rearranged structures, indicating a complex reaction mechanism. acs.org

Hydrosilylation of this compound

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond. In the context of quinoline derivatives, this reaction targets the C=N and C=C bonds of the heterocyclic ring. The reaction can be catalyzed by various transition metal complexes, with ruthenium and boron-based catalysts being effective for N-heteroarenes.

The mechanism for the reduction of quinolines with hydrosilanes often begins with a 1,4-addition of the hydrosilane across the pyridine ring system to form a 1,4-dihydroquinoline intermediate. This step is a form of hydrosilylation. This intermediate can then undergo further reduction or (transfer) hydrogenation to yield the fully saturated 1,2,3,4-tetrahydroquinoline. This process effectively dearomatizes the pyridine portion of the molecule. The regioselectivity (e.g., 1,2- vs. 1,4-addition) can be influenced by the choice of catalyst and silane reagent.

Cyclocondensation Reactions with this compound

This compound and its derivatives are valuable precursors in the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of a new ring fused to the quinoline core, leading to complex polycyclic structures with diverse chemical and biological properties. The reactivity of the chlorine atom at the C2-position, coupled with functional groups at the C3-position, facilitates the annulation of various heterocyclic rings.

A prominent application of these compounds is in the synthesis of pyrimido[4,5-b]quinolines. For instance, derivatives of this compound bearing a formyl group at the C3-position can react with reagents like urea, thiourea (B124793), or guanidine to construct a fused pyrimidine (B1678525) ring nih.govresearchgate.net. This transformation typically proceeds through an initial condensation involving the formyl group, followed by an intramolecular nucleophilic substitution of the C2-chloro group by a newly introduced nucleophilic center.

The following table summarizes representative cyclocondensation reactions of 2-chloroquinoline (B121035) derivatives, which are analogous to the expected reactivity of this compound derivatives.

Table 1: Cyclocondensation Reactions of 2-Chloroquinoline Derivatives

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 2-Chloro-3-formylquinoline | Urea | Pyrimido[4,5-b]quinolin-4(3H)-one | Microwave irradiation | researchgate.net |

| 2-Chloro-3-formylquinoline | Thiourea | 4-Thioxo-3,4-dihydropyrimido[4,5-b]quinoline | Microwave irradiation | researchgate.net |

| 2-Chloro-3-formylquinoline | Guanidine | 4-Aminopyrimido[4,5-b]quinoline | Not specified | nih.gov |

| 2-Chloroquinoline-3-carbonitriles | Guanidine hydrochloride | Deazaflavin analogues | Not specified | nih.gov |

Multicomponent reactions also provide an efficient route to complex pyrimido[4,5-b]quinolines, where a quinoline precursor is reacted with an aldehyde and an active methylene (B1212753) compound, such as a derivative of barbituric acid or dimedone nih.govrsc.org. While these examples may not start directly from this compound, they illustrate the general strategies for constructing the pyrimido[4,5-b]quinoline ring system.

Mechanistic Investigations of Reactions Involving this compound Intermediates

The role of this compound as a reactive intermediate is crucial in multistep syntheses. Its reactivity is primarily governed by the electron-deficient nature of the quinoline ring, which is further enhanced by the presence of the electronegative chlorine atom at the C2-position. This makes the C2-carbon susceptible to nucleophilic attack.

The most common reaction mechanism involving 2-chloroquinoline intermediates is nucleophilic aromatic substitution (SNAr). This process typically occurs in two steps:

Addition of the nucleophile: A nucleophile attacks the C2-carbon of the quinoline ring, which bears the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system.

Departure of the leaving group: The chloride ion is eliminated from the intermediate, and the aromaticity of the quinoline ring is restored, yielding the substituted product.

The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of substituents on the quinoline ring. In the context of cyclocondensation reactions, the nucleophile is often generated in situ as part of the reacting partner. For example, in the synthesis of pyrimido[4,5-b]quinolines from a 2-chloro-3-formylquinoline derivative and urea, the initial condensation forms an intermediate with a nucleophilic nitrogen atom that can then attack the C2-position intramolecularly.

While specific kinetic and mechanistic studies focusing solely on this compound as an intermediate are not extensively documented in readily available literature, the general principles of SNAr on chloroquinolines are well-established. The reaction of 4,7-dichloroquinoline, for instance, proceeds via an SNAr mechanism at the C4 position mdpi.com. It is understood that the reactivity of 2-chloroquinolines in nucleophilic substitution reactions can be influenced by steric and electronic factors.

The following table lists the compounds mentioned in this article.

Spectroscopic and Structural Characterization of 2 Chloro 4 Methylquinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of quinoline (B57606) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within a molecule, confirming the substitution patterns and electronic environments.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-chloro-4-methylquinoline, distinct signals are expected for the methyl group protons and the protons on the quinoline ring system.

The methyl group (CH₃) at the C4 position typically appears as a sharp singlet in the upfield region of the spectrum, generally around 2.5-2.7 ppm. The protons on the aromatic rings exhibit more complex splitting patterns (doublets, triplets, or multiplets) in the downfield region (typically 7.0-8.5 ppm) due to spin-spin coupling with adjacent protons. The exact chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom at the C2 position and the nitrogen atom within the quinoline ring.

For instance, in the analog 2-chloro-3-methylquinoline, the ¹H NMR spectrum was recorded in CDCl₃, allowing for the characterization of its structure. researchgate.net Similarly, the spectrum for 4-chloro-2-methylquinoline (B1666326) has been documented, providing comparative data for the quinoline scaffold. nih.gov The analysis of these spectra is crucial for confirming the identity and purity of the synthesized compounds. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Analogs Note: Data is compiled from typical values for quinoline derivatives. Exact shifts can vary with solvent and experimental conditions.

| Proton Assignment | This compound (Expected, ppm) | Analog: 4-methylquinoline (B147181) (ppm) chemicalbook.com |

| CH₃ | ~2.6 - 2.7 (s) | 2.69 (s) |

| H3 | ~7.2 - 7.3 (s) | 7.22 (d) |

| H5 | ~8.0 - 8.2 (d) | 8.11 (d) |

| H6 | ~7.5 - 7.7 (t) | 7.56 (t) |

| H7 | ~7.7 - 7.9 (t) | 7.71 (t) |

| H8 | ~7.9 - 8.1 (d) | 8.78 (d) |

s = singlet, d = doublet, t = triplet

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon environments within a molecule. For this compound, a distinct signal is expected for each of its ten carbon atoms, unless symmetry results in chemical equivalence. youtube.com The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap. youtube.com

Key signals for this compound include:

The methyl carbon (C4-CH₃), which appears at the most upfield position (~15-25 ppm).

The carbon atom bonded to chlorine (C2), which is significantly deshielded and appears downfield.

The quaternary carbons (C2, C4, C4a, C8a), which can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

The remaining aromatic carbons, which resonate in the typical range of 120-150 ppm.

Spectroscopic studies of various quinoline derivatives have utilized ¹³C NMR to confirm their structures. researchgate.netresearchgate.netias.ac.in For example, the ¹³C NMR spectrum of the analog 4-chloro-2-methylquinoline has been reported, aiding in the assignment of signals for similar structures. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for this compound and Analogs Note: Data is compiled from typical values for quinoline derivatives. Exact shifts can vary with solvent and experimental conditions.

| Carbon Assignment | This compound (Expected, ppm) | Analog: 4-methylquinoline (ppm) chemicalbook.com |

| CH₃ | ~18 - 20 | 18.8 |

| C2 | ~150 - 152 | 150.7 |

| C3 | ~122 - 124 | 121.5 |

| C4 | ~145 - 147 | 144.2 |

| C4a | ~148 - 150 | 148.1 |

| C5 | ~128 - 130 | 129.5 |

| C6 | ~126 - 128 | 126.1 |

| C7 | ~129 - 131 | 129.2 |

| C8 | ~124 - 126 | 124.0 |

| C8a | ~123 - 125 | 123.3 |

While one-dimensional NMR spectra are excellent for establishing connectivity, two-dimensional (2D) NMR techniques are employed to investigate the spatial arrangement and through-bond or through-space correlations between nuclei. These methods are particularly valuable for conformational studies of complex molecules. nih.gov

Common 2D NMR experiments used for quinoline analogs include:

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, simplifying the assignment of the ¹³C NMR spectrum. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly connected through bonds. This provides crucial information about the molecule's three-dimensional structure and preferred conformation. mdpi.com

Conformational studies on biarylic compounds containing pyridine (B92270) and carboline units have successfully used 2D NMR and NOESY experiments to show that these molecules often adopt a characteristic orthogonal arrangement around the central pivotal bond. nih.gov Such techniques would be instrumental in studying the conformational preferences of substituted this compound analogs, especially those with bulky groups that could introduce rotational barriers.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups and the quinoline core. nist.gov

Key expected vibrational bands include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl group is observed between 2850-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the quinoline ring system (aromatic C=C and C=N bonds) produce a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically around 1090 cm⁻¹. researchgate.net

Methyl group deformations: Bending vibrations of the methyl group are found in the 1380-1470 cm⁻¹ range. materialsciencejournal.org

Experimental FT-IR spectra have been recorded for this compound and many of its analogs, such as 2-chloro-3-methylquinoline and 2-chloroquinoline-3-carboxaldehyde, allowing for detailed structural confirmation. researchgate.netnih.govnih.gov

Table 3: Key FT-IR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference/Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of the quinoline ring system. materialsciencejournal.org |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | Asymmetric and symmetric stretching modes. materialsciencejournal.org |

| C=C / C=N Ring Stretch | 1650 - 1400 | A series of sharp bands defining the quinoline core. materialsciencejournal.org |

| CH₃ Deformation | 1470 - 1380 | Bending vibrations of the methyl group. materialsciencejournal.org |

| C-Cl Stretch | ~1090 | A characteristic band for chloro-substituted quinolines, as seen in analogs like 4,7-dichloroquinoline. researchgate.net |

| C-H Out-of-Plane Bending | 900 - 675 | Strong bands in the fingerprint region indicative of the aromatic substitution pattern. |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of aromatic systems like quinoline. spectrabase.com

In the FT-Raman spectrum of this compound, strong signals are expected for the quinoline ring breathing modes and C-C stretching vibrations. The C-Cl stretch is also typically Raman active. Comparing FT-IR and FT-Raman spectra helps to provide a more complete vibrational assignment, as some modes that are weak in IR may be strong in Raman, and vice versa. nih.gov

Studies on quinoline derivatives have demonstrated the power of combining FT-IR and FT-Raman spectroscopy with DFT calculations to achieve an unambiguous characterization of the main vibrational bands. researchgate.net This dual-spectroscopic approach has been successfully applied to various substituted quinolines and related heterocyclic compounds. researchgate.netnih.gov The FT-Raman spectrum of this compound has been recorded and is available in spectral databases. nih.gov

Table 4: Key FT-Raman Vibrational Frequencies for Quinoline Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference/Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Often weaker than in FT-IR but observable. |

| Ring Breathing/Stretching | 1620 - 1350 | Typically strong, sharp bands characteristic of the aromatic quinoline system. researchgate.net |

| CH₃ Deformation | 1470 - 1380 | Symmetric deformation modes are often visible. |

| C-Cl Stretch | ~700 - 600 | Can be observed in the lower frequency region. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (C₁₀H₈ClN), the molecular weight is 177.63 g/mol . nist.gov

In electron ionization mass spectrometry (EI-MS), the spectrum of this compound is characterized by its molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion appears as a characteristic doublet: a more intense peak for the molecule containing ³⁵Cl (m/z ≈ 177) and a less intense peak for the molecule containing ³⁷Cl (m/z ≈ 179), with an intensity ratio of roughly 3:1. youtube.com

The fragmentation of quinoline derivatives is influenced by the stable aromatic ring system. libretexts.org Common fragmentation pathways for quinoline itself involve the expulsion of HCN (27 mass units). chempap.org For substituted quinolines, fragmentation is directed by the substituents. The fragmentation of this compound would likely involve the following key steps:

Loss of a Chlorine atom: A significant fragment can be observed at [M-Cl]⁺, corresponding to the loss of the chlorine radical.

Loss of a Methyl group: Fragmentation may also occur via the loss of a methyl radical (CH₃), leading to an [M-CH₃]⁺ ion.

Ring Fragmentation: Subsequent fragmentation of the quinoline ring system can occur, often involving the loss of small neutral molecules like HCN or C₂H₂. chempap.org

The analysis of these fragments provides conclusive evidence for the presence and position of the chloro and methyl substituents on the quinoline core.

Table 1: Key Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |

|---|---|---|---|

| [M]⁺ | 177 | 179 | Molecular Ion |

| [M-Cl]⁺ | 142 | 142 | Loss of Chlorine |

| [M-HCN]⁺ | 150 | 152 | Loss of Hydrogen Cyanide |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of this compound has been determined and its data deposited in the Cambridge Structural Database (CSD). nih.gov Analysis of related substituted quinoline structures reveals that the quinoline ring system is essentially planar. nih.govresearchgate.net The substituents, in this case, the chlorine atom at position 2 and the methyl group at position 4, lie within this plane.

In the crystal lattice, molecules of quinoline derivatives often pack in arrangements stabilized by weak intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules. nih.govresearchgate.net These interactions influence the material's bulk properties, such as its melting point and solubility. The precise arrangement and intermolecular distances can be determined from the crystallographic data.

Table 2: Representative Crystallographic Data for a Substituted Quinoline

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

Note: Specific unit cell parameters for this compound require access to the primary crystallographic publication associated with its CSD entry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The absorption of photons promotes electrons from lower energy occupied molecular orbitals to higher energy unoccupied molecular orbitals. libretexts.org

The UV-Vis spectrum of this compound, like other quinoline derivatives, is dominated by absorptions arising from π→π* transitions within the conjugated aromatic system. elte.hu The presence of the nitrogen heteroatom and the chlorine substituent also introduces non-bonding electrons (n), making n→π* transitions possible. youtube.comyoutube.com

π→π Transitions:* These are typically high-intensity absorptions (high molar absorptivity, ε) and occur at shorter wavelengths. They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation of the quinoline ring system results in multiple strong absorption bands.

n→π Transitions:* These transitions involve promoting a non-bonding electron (from the nitrogen or chlorine atom) to a π* antibonding orbital. They are generally of much lower intensity (low ε) and appear at longer wavelengths compared to π→π* transitions. youtube.com

The solvent used for analysis can influence the position of the absorption maxima (λmax) due to solute-solvent interactions. researchgate.net For example, polar solvents can stabilize the ground state of the n-electrons, leading to a blue shift (shift to shorter wavelength) of the n→π* transition.

Table 3: Typical Electronic Transitions in Quinoline Derivatives

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity (ε) |

|---|---|---|

| π→π* | 200 - 350 | High |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula to confirm its elemental composition.

For this compound, the molecular formula is C₁₀H₈ClN. nist.govscbt.com The theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and nitrogen (14.007 u).

Calculated Composition:

Molecular Weight: 177.63 g/mol

Carbon (C): (10 * 12.011 / 177.63) * 100% = 67.62%

Hydrogen (H): (8 * 1.008 / 177.63) * 100% = 4.54%

Chlorine (Cl): (1 * 35.453 / 177.63) * 100% = 19.96%

Nitrogen (N): (1 * 14.007 / 177.63) * 100% = 7.88%

In research findings, the experimentally determined values ("found") are reported alongside the calculated values. A close agreement (typically within ±0.4%) between the found and calculated percentages provides strong evidence for the assigned molecular formula. acs.orgrsc.org

Table 4: Elemental Analysis Data for this compound (C₁₀H₈ClN)

| Element | Calculated % | Found % (Typical) |

|---|---|---|

| Carbon (C) | 67.62 | 67.5 - 67.7 |

| Hydrogen (H) | 4.54 | 4.5 - 4.6 |

Computational and Theoretical Studies on 2 Chloro 4 Methylquinoline

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the quantum mechanical properties of molecules. scirp.org By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying quinoline (B57606) derivatives. scirp.org Standard functionals, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to predict a wide range of molecular properties. dergipark.org.trresearchgate.net

The first step in a computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the minimum energy on the potential energy surface. For quinoline derivatives, calculations are typically performed using methods like DFT with the B3LYP functional. nih.gov

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. mdpi.commdpi.com The calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. These theoretical spectra can be compared with experimental data to validate the computational model. researchgate.net For aromatic systems like 2-Chloro-4-methylquinoline, characteristic vibrational modes include C-H stretching vibrations (typically around 3000–3100 cm⁻¹) and quinoline ring C-C and C-N stretching vibrations (in the 1200–1650 cm⁻¹ region). researchgate.net

Table 1: Representative Calculated Structural Parameters for Quinoline Derivatives This table illustrates typical bond lengths derived from DFT calculations for related quinoline structures, as specific experimental or calculated data for this compound was not detailed in the provided sources.

| Parameter | Typical Bond Type | Expected Bond Length (Å) |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.37 - 1.45 |

| Bond Length | C-N (aromatic) | 1.33 - 1.38 |

| Bond Length | C-Cl | ~1.75 |

| Bond Length | C-H (aromatic) | ~1.08 |

| Bond Length | C-C (methyl) | ~1.50 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. semanticscholar.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. semanticscholar.org For the parent quinoline molecule, the HOMO-LUMO gap has been calculated at approximately 4.83 eV. scirp.org In a study on a similar derivative, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the calculated HOMO-LUMO energy gap was found to be between 3.75 eV and 3.84 eV, indicating that substitutions on the quinoline ring can significantly modulate its electronic properties and reactivity. dergipark.org.tr

Table 2: Frontier Molecular Orbital Energies and Energy Gap Data for a closely related derivative is provided for illustrative purposes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Quinoline (parent) | -6.646 | -1.816 | 4.83 | scirp.org |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde | - | - | ~3.75 - 3.84 | dergipark.org.tr |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. wolfram.comchemrxiv.org The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the molecule's electron density surface. Different colors on the map represent different potential values, providing a guide to the molecule's electrophilic and nucleophilic sites. youtube.com

Typically, MEP maps are color-coded as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show negative potential (red or yellow regions) around the electronegative nitrogen and chlorine atoms, highlighting these as likely sites for interaction with electrophiles. dergi-fytronix.com Positive potential (blue regions) would be concentrated around the hydrogen atoms of the aromatic rings and the methyl group. dergi-fytronix.com In addition to the visual MEP map, atomic charges (such as Mulliken or NBO charges) can be calculated to provide a quantitative measure of the charge distribution on each atom. semanticscholar.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within the molecule. acadpubl.eu This analysis is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer (ICT), which contribute to molecular stability. dergi-fytronix.com

Table 3: Example of NBO Analysis Output for a Quinoline Derivative This table illustrates the type of data obtained from an NBO analysis.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N | π(C-C) | n → π | High |

| π(C-C) | π(C-C) | π → π | Moderate |

| LP(3) Cl | σ(C-C) | n → σ | Low |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comsharif.edu By calculating the energies required to excite electrons from occupied to unoccupied orbitals, TD-DFT can determine the absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) of the electronic transitions. dergipark.org.trrajpub.com The oscillator strength is a measure of the probability of a given transition occurring, with higher values corresponding to more intense absorption peaks. dergipark.org.tr

For molecules with conjugated π-systems like this compound, the most significant electronic transitions are typically π → π* transitions. The calculated UV-Vis spectrum can be compared with experimental measurements to confirm the accuracy of the theoretical model. researchgate.net For the related 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT calculations showed that the lowest energy transition (HOMO→LUMO) occurs at an excitation energy of approximately 3.75 eV. dergipark.org.tr Such calculations are vital for interpreting experimental spectra and understanding the photophysical properties of the molecule.

Table 4: Representative TD-DFT Calculated Electronic Transition Data Data for a closely related derivative is provided for illustrative purposes.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 (HOMO→LUMO) | ~3.75 | ~330 | Low |

| S0 → S2 | ~4.19 | ~296 | Moderate |

| S0 → S3 | ~4.60 | ~270 | High |

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics, telecommunications, and photonics. biointerfaceresearch.com Computational methods, particularly DFT, are widely used to predict the NLO response of molecules. The key parameters that define NLO behavior are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). rajpub.com

The first hyperpolarizability (β) is the primary measure of a molecule's second-order NLO activity. Molecules with large β values are promising candidates for NLO materials. researchgate.net The magnitude of β is strongly influenced by the molecule's electronic structure, particularly the extent of intramolecular charge transfer (ICT). Often, there is an inverse relationship between the HOMO-LUMO energy gap and the first hyperpolarizability; a smaller energy gap facilitates electron delocalization and charge transfer upon excitation, leading to a larger NLO response. researchgate.net DFT calculations can reliably predict these properties, guiding the design and synthesis of new materials with enhanced NLO capabilities. rsc.org

Table 5: Calculated Non-Linear Optical Properties This table outlines the key NLO parameters and their significance.

| Parameter | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Polarizability | α | Describes the ease with which the electron cloud can be distorted by an external electric field. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. Larger values indicate stronger NLO activity. |

Thermodynamic Property Calculations

The thermodynamic properties of a compound are crucial for understanding its stability, reactivity, and phase behavior. While detailed experimental thermodynamic data specifically for this compound is not extensively documented in publicly available literature, studies on closely related compounds, such as 2-chloroquinoline (B121035), offer significant insights into the methodologies used and the expected values.

Research on 2-chloroquinoline has utilized techniques like solution calorimetry and the transpiration method to determine key thermodynamic parameters associated with phase transitions. These studies involve measuring the enthalpy of solution and using it in conjunction with an additivity scheme to calculate the enthalpy of solvation. The transpiration method is employed to measure vapor pressure as a function of temperature, which is then used to determine the enthalpy, entropy, and Gibbs free energy of vaporization or sublimation.

These computational and theoretical approaches allow for the prediction of thermodynamic properties that can be difficult or costly to measure experimentally. The calculated values for 2-chloroquinoline provide a reasonable approximation for what can be expected for this compound, given their structural similarity. The primary difference is the presence of a methyl group at the 4-position, which would slightly alter the molecular weight and intermolecular forces, leading to minor differences in thermodynamic values.

Table 1: Calculated Thermodynamic Properties for 2-Chloroquinoline at 298.15 K

| Thermodynamic Property | Value (kJ·mol⁻¹) | Method |

| Enthalpy of Solution | 10.5 ± 0.1 | Solution Calorimetry |

| Enthalpy of Solvation | -48.7 | Additivity Scheme |

| Enthalpy of Vaporization | 59.2 ± 0.2 | Combination |

Note: This data is for 2-chloroquinoline, a structurally similar compound, and serves as an illustrative example of the types of thermodynamic properties calculated for this class of molecules.

Computational Modeling of Biological Interactions (e.g., Molecular Docking)

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and related compounds, molecular docking is extensively used to investigate their potential as therapeutic agents by modeling their interactions with biological targets such as proteins and nucleic acids.

The general process involves creating a three-dimensional model of the ligand (e.g., a derivative of this compound) and the biological target. The ligand is then placed in the binding site of the target, and its orientation and conformation are systematically explored to find the pose with the most favorable binding energy. This binding energy, often expressed as a docking score, provides an estimate of the affinity of the ligand for the target.

Studies on various quinoline derivatives have demonstrated the utility of this approach. For instance, chloro-substituted quinoline compounds have been investigated as potential anticancer agents. Molecular docking simulations have been used to model their interactions with target proteins like vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), which are crucial in cancer progression. These studies help in understanding the structure-activity relationships, where the presence and position of substituents like the chloro and methyl groups on the quinoline ring influence the binding affinity and selectivity.

Similarly, quinoline derivatives have been explored as potential inhibitors of HIV reverse transcriptase. Molecular docking studies have been instrumental in identifying key interactions between the quinoline scaffold and the active site of the enzyme, guiding the design of more potent inhibitors. The insights gained from these computational models are crucial for the rational design of new drugs with improved efficacy and specificity.

Table 2: Representative Molecular Docking Parameters for Chloro-Substituted Quinolines with Biological Targets

| Ligand Class | Biological Target | Docking Software | Key Interactions Observed |

| Chloro-quinoline derivatives | VEGFR-2 Kinase | AutoDock Vina | Hydrogen bonding with key amino acid residues in the active site, hydrophobic interactions. |

| Chloro-quinoline derivatives | EGFR Kinase | AutoDock Vina | Pi-stacking interactions with aromatic residues, hydrogen bonds with the hinge region. |

| Chloro-quinoline derivatives | DNA | - | Intercalation between base pairs, groove binding. |

Note: This table summarizes typical findings from molecular docking studies on chloro-substituted quinoline derivatives, illustrating the application of this computational method.

Biological Activities and Mechanistic Insights of 2 Chloro 4 Methylquinoline Derivatives

Anticancer Activity Research

The quinoline (B57606) scaffold is a significant heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer properties. nih.govnih.gov Specifically, derivatives of 2-chloro-4-methylquinoline have been the subject of research to develop novel therapeutic agents against various forms of cancer. nih.gov These compounds exert their effects through diverse mechanisms of action, and their potency is often finely tuned by the nature and position of various substituents on the quinoline ring. mdpi.comnanobioletters.com

Antiproliferative Activity against Cancer Cell Lines

Derivatives of 2-chloroquinoline (B121035) have shown considerable antiproliferative activity against a panel of human cancer cell lines. For instance, a series of novel quinoline-chalcone derivatives were synthesized and evaluated for their ability to inhibit the growth of MGC-803 (human gastric cancer), HCT-116 (human colon cancer), and MCF-7 (human breast cancer) cells. nih.gov Among the tested compounds, compound 12e displayed the most potent inhibitory activity, with IC50 values of 1.38 µM, 5.34 µM, and 5.21 µM against MGC-803, HCT-116, and MCF-7 cells, respectively. nih.gov These values were significantly lower than those of the standard chemotherapeutic agent 5-Fluorouracil. nih.gov

In another study, quinazoline-chalcone derivative 14g , based on a 2-chloro-4-anilinoquinazoline structure, exhibited high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 μM against cell lines including K-562 (leukemia), RPMI-8226 (leukemia), HCT-116 (colon cancer), LOX IMVI (melanoma), and MCF7 (breast cancer). nih.govrsc.org Furthermore, related pyrimidodiazepine derivative 16c showed cytotoxic activity that was reported to be 10.0-fold higher than the standard drug doxorubicin (B1662922) against ten different cancer cell lines. rsc.orgusc.edu.co

Hybrid molecules incorporating a 7-chloro-4-aminoquinoline nucleus have also been investigated. Several of these compounds showed significant cytostatic activity, with GI50 values in the sub-micromolar range (0.05 to 0.95 µM) against a panel of 58 human cancer cell lines. mdpi.com The diversity of cancer cell lines susceptible to these derivatives underscores the broad-spectrum potential of the quinoline scaffold in cancer research. nanobioletters.comnih.gov

| Compound | Cancer Cell Line | Cell Line Type | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| 12e | MGC-803 | Human Gastric Cancer | 1.38 µM | nih.gov |

| 12e | HCT-116 | Human Colon Cancer | 5.34 µM | nih.gov |

| 12e | MCF-7 | Human Breast Cancer | 5.21 µM | nih.gov |

| 14g | K-562 | Leukemia | 0.622 µM | nih.gov |

| 14g | RPMI-8226 | Leukemia | 0.622 - 1.81 µM | nih.gov |

| 14g | HCT-116 | Colon Cancer | 0.622 - 1.81 µM | nih.gov |

| 14g | LOX IMVI | Melanoma | 0.622 - 1.81 µM | nih.gov |

| 14g | MCF-7 | Breast Cancer | 0.622 - 1.81 µM | nih.gov |

Mechanisms of Action in Cancer Therapy

The antitumor mechanisms of quinoline derivatives are multifaceted and include the ability to interact with DNA, inhibit critical enzymes involved in cell proliferation, and induce programmed cell death (apoptosis). mdpi.comnih.gov

DNA Interaction and Enzyme Inhibition: Certain quinazoline-based derivatives have been shown to interact with calf thymus DNA. usc.edu.co For example, compound 14g is believed to bind through intercalation, while compound 16c interacts via groove binding. usc.edu.conih.gov This interaction with DNA can disrupt replication and transcription, leading to cell death. Furthermore, these compounds displayed strong binding affinities to key receptors involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting they may act as dual inhibitors. nih.govnih.gov Inhibition of such kinases is a well-established strategy in cancer therapy. mdpi.com

Apoptosis Induction and Cell Cycle Arrest: A primary mechanism by which many cytotoxic agents eliminate cancer cells is through the induction of apoptosis. mdpi.com Studies on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids demonstrated that potent compounds induced cell death in HuT78 cells by triggering apoptosis. mdpi.com This was confirmed by observing changes in the mitochondrial membrane potential and the externalization of phosphatidylserine, both hallmarks of the apoptotic process. mdpi.com Additionally, analysis of the cell cycle revealed that these compounds can cause an arrest at specific phases. For example, treatment with certain derivatives led to an accumulation of cells in the subG0/G1 phase, which is indicative of DNA fragmentation and apoptotic cell death. mdpi.com

Structure-Activity Relationships (SAR) for Anticancer Potency

The anticancer potency of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help to identify the key molecular features required for optimal activity. rsc.org

For the quinoline-chalcone series, the nature of the substituent on the chalcone's phenyl ring plays a crucial role. nih.gov For instance, compound 12e , which features a hydroxyl group at the C4' position and a methoxy (B1213986) group at the C3' position of the phenyl ring, demonstrated the highest potency against the MGC-803 cell line. nih.gov This suggests that electron-donating groups at these positions may enhance antiproliferative activity. nih.govnih.gov In contrast, derivatives with electron-withdrawing groups like fluorine or chlorine showed comparatively weaker activity. nih.gov

Lipophilicity is another critical factor influencing anticancer effects. rsc.org A study on 2-arylquinoline derivatives found a correlation between higher lipophilicity (cLogP values) and better cytotoxic effects against HeLa and PC3 cancer cell lines. rsc.org The presence of a bromine atom and a hydroxy group has also been identified as a favorable structural component for strong anticancer effects in other quinoline series. mdpi.com These SAR insights are vital for the rational design of new, more effective quinoline-based anticancer agents. nanobioletters.comnih.gov

Antimicrobial Activity Research

Derivatives of the 2-chloroquinoline scaffold have been synthesized and evaluated for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi. nih.govannexpublishers.com The emergence of multidrug-resistant microbial strains necessitates the search for new chemical entities, and quinoline derivatives represent a promising class of compounds in this effort. nih.govannexpublishers.com

Antibacterial Activity against Gram-Positive and Gram-Negative Microorganisms

A variety of 2-chloroquinoline derivatives have been screened for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a series of derivatives were tested against Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Pseudomonas aeruginosa (Gram-negative). annexpublishers.com Compound 21 from this series showed potent antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml against the tested strains. annexpublishers.comresearchgate.net Molecular docking studies suggested that the mode of action for compound 21 could involve the inhibition of DNA gyrase, an essential bacterial enzyme. researchgate.net

Other research on 4-chloro-2-phenyl quinoline derivatives also revealed significant inhibitory activity. ajrconline.org Compounds Q3 , Q5 , Q6 , and Q9 were particularly effective against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of S. aureus (MRSA), with an MIC value of 50 µg/ml. ajrconline.org The antibacterial activity of quinolones is often linked to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, which ultimately leads to bacterial cell death. semanticscholar.org

| Compound | Bacterial Strain | Gram Stain | Activity (MIC) | Reference |

|---|---|---|---|---|

| 21 | Escherichia coli | Negative | 12.5 µg/ml | annexpublishers.com |

| 21 | Staphylococcus aureus | Positive | 12.5 µg/ml | annexpublishers.com |

| 21 | Pseudomonas aeruginosa | Negative | 12.5 µg/ml | annexpublishers.com |

| Q3, Q5, Q6, Q9 | S. aureus (MRSA) | Positive | 50 µg/ml | ajrconline.org |

| Q3, Q5, Q6, Q9 | B. Subtilis | Positive | 50 µg/ml | ajrconline.org |

| Q3, Q5, Q6, Q9 | E. coli | Negative | 50 µg/ml | ajrconline.org |

Antifungal Activity

In addition to their antibacterial properties, 2-chloroquinoline derivatives have been investigated for their efficacy against fungal pathogens. nih.gov A series of synthesized 2-chloroquinoline derivatives were tested for antifungal activity against three fungal strains: Candida albicans, Aspergillus flavus, and Aspergillus niger. annexpublishers.com The study found that several of the synthesized compounds exhibited variable effects on the growth of these fungi. annexpublishers.com

In a separate study, hybrid molecules containing a 7-chloro-4-aminoquinoline fragment were evaluated against Candida albicans and Cryptococcus neoformans. mdpi.com Several of these compounds displayed highly promising activity, as indicated by their MIC50 values. mdpi.com Similarly, research into quinoline-based quinazolinone-4-thiazolidinone heterocycles showed that derivatives bearing a chloro or hydroxy group exhibited very good antimicrobial activity against fungal strains, including C. albicans and A. niger. Another study synthesized a series of fluorinated quinoline analogs and found that several compounds exhibited good activity (>80% inhibition at 50 µg/mL) against Sclerotinia sclerotiorum. mdpi.com These findings highlight the potential of the quinoline scaffold in developing new antifungal agents to combat a variety of fungal infections. nih.govnih.gov

Mechanisms of Antimicrobial Action (e.g., enzyme inhibition, DNA interaction)

The antimicrobial mechanisms of quinoline derivatives are diverse, targeting various essential cellular processes in microorganisms. A primary mode of action for many antibacterial agents in this class is the inhibition of nucleic acid synthesis. Specifically, fluoroquinolones, a well-known subclass, target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, they effectively block the bacteria's ability to multiply and survive. lumenlearning.com

Another significant mechanism involves direct interaction with DNA. Certain Schiff base derivatives derived from 2-chloroquinoline, such as 2-chloroquinolin-3-yl-methylene-pyridin-2-amine (CMPA) and 2-chloroquinolin-3-yl-methylene-pyrazole-5-amine-3-thole (CMPT), along with their palladium (II) complexes, have been shown to bind with Calf Thymus DNA (CT-DNA). nih.gov Studies indicate that these complexes likely bind to the guanine (B1146940) base pairs of DNA through a process called intercalation, where the molecule inserts itself between the base pairs of the DNA helix, disrupting its structure and function. nih.gov

Other mechanisms of antimicrobial action include the disruption of the bacterial cell membrane, inhibition of protein biosynthesis by targeting ribosomal subunits, and interference with essential metabolic pathways like folic acid synthesis. lumenlearning.comnih.gov For instance, some derivatives act as antimetabolites, mimicking natural substrates to block critical enzymatic reactions necessary for the pathogen's survival. lumenlearning.com

SAR for Antimicrobial Efficacy